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Compound of Interest

Compound Name: 1-Indanol

Cat. No.: B7721596 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

1-Indanol, a key intermediate in the synthesis of various pharmaceutical compounds. This

document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. The

information is structured to facilitate easy access and comparison for researchers and

professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. Below are the ¹H and ¹³C NMR data for 1-Indanol, recorded in deuterated

chloroform (CDCl₃).

¹H NMR Data
The ¹H NMR spectrum of 1-Indanol provides detailed information about the chemical

environment and connectivity of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for 1-Indanol in CDCl₃
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.41 d 7.4 Ar-H

7.29 - 7.21 m - Ar-H

5.23 t 6.5 H-1

3.05 ddd 16.2, 8.6, 4.7 H-2a

2.81 ddd 16.2, 8.6, 5.9 H-2b

2.48 m - H-3a

1.93 m - H-3b

1.86 s (br) - OH

¹³C NMR Data
The ¹³C NMR spectrum reveals the number of distinct carbon environments and their electronic

nature within the 1-Indanol structure.[1]

Table 2: ¹³C NMR Spectroscopic Data for 1-Indanol in CDCl₃[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b7721596?utm_src=pdf-body
https://www.scienceijsar.com/sites/default/files/article-pdf/IJSAR-0374.pdf
https://www.benchchem.com/product/b7721596?utm_src=pdf-body
https://www.scienceijsar.com/sites/default/files/article-pdf/IJSAR-0374.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7721596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment

145.01 C-7a

143.16 C-3a

128.03 C-5

126.51 C-6

124.69 C-4

124.27 C-7

75.98 C-1

35.58 C-2

29.71 C-3

Experimental Protocol for NMR Spectroscopy
The following protocol outlines the general procedure for acquiring NMR spectra of organic

compounds like 1-Indanol.[2]

Sample Preparation: A solution of 1-Indanol (5-10 mg) is prepared in approximately 0.6 mL

of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrument: A standard NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a

frequency of 300 MHz or higher for ¹H NMR is utilized.

Data Acquisition:

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good

signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of

CDCl₃ at 7.26 ppm.

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the

spectrum to single lines for each carbon. The chemical shifts are referenced to the solvent

peak of CDCl₃ at 77.16 ppm.
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Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Data
The IR spectrum of 1-Indanol shows characteristic absorption bands corresponding to its

alcohol and aromatic functionalities.

Table 3: FT-IR Spectroscopic Data for 1-Indanol (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3500 Strong, Broad O-H stretch (alcohol)

3000 - 3100 Medium C-H stretch (aromatic)

2850 - 2960 Medium C-H stretch (aliphatic)

1450 - 1600 Medium C=C stretch (aromatic ring)

1000 - 1300 Strong
C-O stretch (secondary

alcohol)

690 - 900 Strong
C-H bend (aromatic, out-of-

plane)

Experimental Protocol for FT-IR Spectroscopy (KBr
Pellet Method)
The KBr pellet method is a common technique for obtaining IR spectra of solid samples.[3][4]

[5][6]

Sample Preparation:
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Approximately 1-2 mg of 1-Indanol is finely ground with about 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. Then, the

spectrum of the sample pellet is recorded. The instrument software automatically subtracts

the background spectrum to produce the final IR spectrum of the sample.

Data Analysis: The absorption bands in the spectrum are identified and assigned to their

corresponding functional groups.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound.

MS Data
The mass spectrum of 1-Indanol is typically obtained using Gas Chromatography-Mass

Spectrometry (GC-MS) with electron ionization (EI).

Table 4: Mass Spectrometry Data for 1-Indanol

m/z Relative Intensity (%) Proposed Fragment

134 45 [M]⁺ (Molecular Ion)

116 100 [M - H₂O]⁺

115 95 [M - H₂O - H]⁺

91 30 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocol for GC-MS
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The following is a general protocol for the analysis of small organic molecules like 1-Indanol
using GC-MS.[7]

Sample Preparation: A dilute solution of 1-Indanol is prepared in a volatile organic solvent

such as dichloromethane or hexane.

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

GC Conditions:

Injector: The sample is injected into a heated injector port to ensure volatilization.

Column: A capillary column suitable for the separation of aromatic alcohols is used (e.g., a

DB-5 or equivalent).

Oven Program: The oven temperature is programmed to ramp up to ensure good

separation of the analyte from any impurities.

Carrier Gas: Helium is typically used as the carrier gas.

MS Conditions:

Ionization: Electron Ionization (EI) at 70 eV is commonly used.

Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions.

Detector: An electron multiplier is used to detect the ions.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the

major fragment ions.

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the

proposed mass spectrometry fragmentation pathway of 1-Indanol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b7721596?utm_src=pdf-body
https://scioninstruments.com/us/blog/sample-preparation-gc-ms/
https://www.benchchem.com/product/b7721596?utm_src=pdf-body
https://www.benchchem.com/product/b7721596?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7721596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Interpretation

Structural Elucidation

1-Indanol Sample

Dissolve in CDCl3 Grind with KBr & Press Pellet Dissolve in Volatile Solvent

NMR Spectroscopy
(1H & 13C) FT-IR Spectroscopy GC-MS Analysis

Chemical Shifts,
Coupling Constants,

Integration

Vibrational Frequencies
(Functional Groups)

Molecular Ion,
Fragmentation Pattern

Confirm Structure of 1-Indanol

Click to download full resolution via product page

A logical workflow for the spectroscopic analysis of 1-Indanol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b7721596?utm_src=pdf-body-img
https://www.benchchem.com/product/b7721596?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7721596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1-Indanol
[C9H10O]˙⁺
m/z = 134

[M - H₂O]˙⁺
[C9H8]˙⁺
m/z = 116

- H₂O

[M - H₂O - H]⁺
[C9H7]⁺

m/z = 115

- H˙

Tropylium ion
[C₇H₇]⁺
m/z = 91

- C₂H₂

Click to download full resolution via product page

Proposed mass spectrometry fragmentation pathway for 1-Indanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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